Lacto-N-fucopentaose-2
Overview
Description
Lacto-N-fucopentaose II is a human milk oligosaccharide. It is a fucosylated, non-sialylated oligosaccharide with a type 1 core structure. This compound is a hapten of the human Lewis blood group determinant and is recognized as a molecular tumor marker for biliopancreatic malignancy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lacto-N-fucopentaose II can be synthesized through enzymatic methods. One common approach involves the use of α-1,3/4-L-fucosidases to catalyze the formation of Lacto-N-fucopentaose II from lacto-N-tetraose and 3-fucosyllactose via transglycosylation . The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity and yield .
Industrial Production Methods
Industrial production of Lacto-N-fucopentaose II often involves microbial fermentation and enzymatic synthesis. The enzymes used in these processes are derived from genetically engineered microorganisms that can produce the desired oligosaccharides in large quantities . The production process includes fermentation, purification, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
Lacto-N-fucopentaose II primarily undergoes glycosylation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Glycosylation: Enzymes such as α-1,3/4-L-fucosidases are commonly used to catalyze glycosylation reactions.
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down Lacto-N-fucopentaose II into its constituent monosaccharides.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents and controlled conditions to proceed.
Major Products Formed
The major products formed from the reactions of Lacto-N-fucopentaose II include various fucosylated and non-fucosylated oligosaccharides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lacto-N-fucopentaose II has a wide range of scientific research applications:
Mechanism of Action
Lacto-N-fucopentaose II exerts its effects through interactions with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate immune responses, inhibit pathogen adhesion, and promote the growth of beneficial gut bacteria . The pathways involved include glycosylation and signal transduction pathways that regulate cellular functions and immune responses .
Comparison with Similar Compounds
Lacto-N-fucopentaose II is unique among human milk oligosaccharides due to its specific fucosylation pattern and type 1 core structure. Similar compounds include:
Lacto-N-fucopentaose I: Differing in the position of fucose attachment.
Lacto-N-fucopentaose III: Another fucosylated oligosaccharide with a different core structure.
Lacto-N-difucohexaose I: A more complex oligosaccharide with additional fucose residues.
Lacto-N-fucopentaose II stands out due to its specific biological activities and its role as a molecular tumor marker .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKADDOYBRRMBPP-QKPOUJQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501044991 | |
Record name | Lacto-N-fucopentaose II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501044991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lacto-N-fucopentaose-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21973-23-9 | |
Record name | Lacto-N-fucopentaose II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21973-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lacto-N-fucopentaose II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021973239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lacto-N-fucopentaose II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501044991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lacto-N-fucopentaose-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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